Product packaging for 6-Chloro-4-fluoropyridin-2-OL(Cat. No.:)

6-Chloro-4-fluoropyridin-2-OL

Cat. No.: B13910903
M. Wt: 147.53 g/mol
InChI Key: URSVZALOUDVJAQ-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoropyridin-2-ol (CAS 1227592-73-5) is a fluorinated and chlorated pyridine derivative of high interest in organic synthesis and pharmaceutical research. With a molecular formula of C5H3ClFNO and a molecular weight of 147.53 g/mol, this compound serves as a versatile building block for constructing more complex molecules . The presence of both halogen substituents and a hydroxyl group on the pyridine ring allows for selective substitution reactions, making it a valuable precursor in developing active pharmaceutical ingredients (APIs) and agrochemicals. This compound requires careful handling and storage; it is recommended to be stored in a cool, dry place and may need cold-chain transportation to ensure stability . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClFNO B13910903 6-Chloro-4-fluoropyridin-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-fluoro-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSVZALOUDVJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 4 Fluoropyridin 2 Ol

Retrosynthetic Analysis and Precursor Selection for 6-Chloro-4-fluoropyridin-2-ol

Retrosynthetic analysis of this compound suggests that the molecule can be constructed from simpler, commercially available pyridine (B92270) derivatives. A primary disconnection approach would target the carbon-halogen and carbon-oxygen bonds, leading to precursors like multiply halogenated pyridines. For instance, a logical precursor could be a di- or tri-halogenated pyridine where one halogen can be selectively substituted with a hydroxyl group and another with a fluorine atom.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound primarily involve building the substituted pyridine ring from acyclic precursors or modifying an existing pyridine ring through functional group interconversions and substitution reactions.

Cyclization Reactions

The construction of the this compound ring system can be achieved through cyclization reactions of appropriately functionalized acyclic precursors. While specific examples for the direct synthesis of this compound via cyclization are not extensively documented in the provided search results, general methodologies for pyridine synthesis can be adapted. For instance, reactions involving 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives are a classic method for pyridine ring formation. In the context of this specific compound, precursors would need to contain the required chloro and fluoro substituents. Another approach involves the cyclization of β-enaminones. ijpsonline.com

Functional Group Interconversions on Pyridine Ring Precursors

Functional group interconversions (FGI) represent a powerful strategy for the synthesis of this compound from pre-existing pyridine derivatives. ub.eduvanderbilt.edu This can involve the conversion of one functional group into another, such as the transformation of an amino group into a hydroxyl group or a halogen.

One potential FGI pathway could start from a related aminopyridine. For example, a compound like 6-chloro-4-fluoro-pyridin-2-amine could be converted to the target pyridin-2-ol via a diazotization reaction followed by hydrolysis. This method is a standard transformation in heterocyclic chemistry.

Another example of FGI is the hydroxylation of a pyridine ring. Studies have shown that microbial oxidation using whole cells of Burkholderia sp. MAK1 can selectively hydroxylate pyridine derivatives. nih.gov While not directly demonstrated for this compound, this biocatalytic approach has been successful for structurally similar compounds, suggesting its potential applicability. nih.gov For instance, 4-chloropyridin-2-amine was hydroxylated at the 3-position with high conversion rates. nih.gov

Nucleophilic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a key method for synthesizing this compound. ambeed.comresearchgate.net This approach typically involves the reaction of a polyhalogenated pyridine with a nucleophile, such as a hydroxide (B78521) or fluoride (B91410) source. The regioselectivity of the substitution is governed by the electronic properties of the pyridine ring and the nature of the leaving group.

A common strategy involves the sequential substitution of halogens on a multiply halogenated pyridine. For example, starting with a precursor like 2,4,6-trichloropyridine, one could selectively replace the chlorine at the 4-position with fluorine using a fluorinating agent like potassium fluoride (KF). Subsequent selective hydrolysis of the chlorine at the 2-position would yield the desired this compound. The conditions for these reactions, such as solvent and temperature, must be carefully controlled to achieve the desired regioselectivity.

The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I as leaving groups, although this can be influenced by the position on the ring and the reaction conditions. The presence of electron-withdrawing groups on the ring enhances its susceptibility to nucleophilic attack.

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry offers advanced methodologies that can provide more efficient and selective routes to complex molecules like this compound.

Catalytic Synthesis Strategies (e.g., Metal-catalyzed routes)

Metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. beilstein-journals.orgacs.org While direct metal-catalyzed synthesis of this compound is not explicitly detailed in the search results, analogous transformations suggest its feasibility.

For instance, a Suzuki-Miyaura coupling could be envisioned where a boronic acid derivative of a pyridine is coupled with a suitable partner. d-nb.info More relevant to the synthesis of the target compound would be palladium-catalyzed C-O bond formation. Buchwald and co-workers have developed methods for the palladium-catalyzed hydroxylation of aryl halides using potassium hydroxide. beilstein-journals.org This methodology could potentially be adapted for the conversion of a precursor like 2,6-dichloro-4-fluoropyridine (B1403558) to this compound.

The table below summarizes some of the key synthetic reactions and conditions relevant to the preparation of this compound and its analogs.

Reaction TypePrecursor(s)Reagents and ConditionsProductReference(s)
Nucleophilic Substitution2,6-dichloropyridine compoundAlkali metal fluoride (e.g., KF), solvent (e.g., sulfolane), 150-260°C2-fluoro-6-chloropyridine compound google.com
Nucleophilic Substitution2-chloro-4-fluoropyridine (B1362352), 2-(methylthio)benzo[d]thiazol-6-olCaesium carbonate, 1-methyl-pyrrolidin-2-one, 55°C6-(2-chloropyridin-4-yloxy)-2-(methylthio)benzo[d]thiazole ambeed.com
Functional Group Interconversion2-hydroxy-4-(trifluoromethyl)pyridineThionyl chloride (SOCl₂), 1,2-dichloroethane, DMF (cat.), 110°C2-chloro-4-(trifluoromethyl)pyridine
Biocatalytic Hydroxylation4-chloropyridin-2-amineBurkholderia sp. MAK1 cells, 30°C6-amino-4-chloro-pyridin-3-ol nih.gov
Suzuki-Miyaura Coupling6-bromo-2-iodoquinazoline, (2-fluoropyridin-3-yl)boronic acidPd(PPh₃)₂Cl₂, toluene-ethanol-water6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline intermediate researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of pyridinol derivatives aims to reduce the environmental footprint of chemical manufacturing. sigmaaldrich.com These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, designing safer products, and improving energy efficiency. sigmaaldrich.comyale.edu

Key green chemistry strategies applicable to pyridinol synthesis include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because they can be used in small amounts and can be recycled and reused, which minimizes waste. yale.eduacs.org

Safer Solvents: Traditional syntheses often rely on hazardous organic solvents. Green chemistry promotes the use of safer alternatives or solvent-free reaction conditions. rasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy consumption and associated environmental and economic costs. yale.eduacs.org

Reduction of Derivatives: Minimizing the use of protecting groups and unnecessary derivatization steps can reduce the number of reaction steps, reagents, and waste generated. yale.eduacs.org

In the context of synthesizing halogenated pyridines, traditional methods can involve harsh reagents and conditions. mdpi.com For instance, the synthesis of some brominated pyridine derivatives has raised concerns due to the use of pyrophoric materials like n-butyllithium and the production of toxic byproducts like sulfur dioxide gas, which complicates large-scale production. mdpi.com Green approaches, such as mechanochemistry, have been explored for the synthesis of halogen-bonded pyridine complexes, which avoids the use of large volumes of chlorinated solvents. rsc.org While specific green synthesis routes for this compound are not extensively detailed in the provided results, the general principles of green chemistry provide a framework for developing more sustainable methods. sigmaaldrich.comyale.edurasayanjournal.co.in

Table 1: Application of Green Chemistry Principles to Pyridine Synthesis

Green Chemistry Principle Application in Pyridine Synthesis Potential Benefit
Prevention Designing syntheses to minimize byproducts. Reduced waste treatment costs and environmental impact. yale.edu
Atom Economy Maximizing the incorporation of all reactant atoms into the final product. Increased efficiency and less waste. acs.org
Less Hazardous Synthesis Using reagents with low or no toxicity. Improved safety for chemists and reduced environmental harm. skpharmteco.com
Safer Solvents Replacing hazardous solvents with greener alternatives (e.g., water, ionic liquids) or using solvent-free conditions. Reduced pollution and health risks. rasayanjournal.co.in
Energy Efficiency Performing reactions at ambient temperature and pressure. Lower energy consumption and reduced costs. acs.org
Catalysis Employing selective catalysts instead of stoichiometric reagents. Higher yields, fewer side products, and catalyst recyclability. yale.edu

Biocatalytic Approaches to Pyridinol Formation and Modification

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is emerging as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. vu.ltacs.org For pyridinol synthesis, biocatalysis presents an alternative to traditional chemical methods, with potential for greener and more efficient processes. vu.lt

Enzymes, due to their high specificity, can often react at a specific site on a molecule without the need for protecting groups, which aligns with the green chemistry principle of reducing derivatives. acs.org The field of biocatalysis is rapidly advancing, with techniques like directed evolution being used to tailor enzymes for specific substrates and industrial processes. acs.org

Research into the enzymatic degradation of pyridine and pyridinols has identified novel enzymes and catabolic pathways in microorganisms. vu.lt For instance, whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various pyridine derivatives. nih.gov This organism can convert compounds like 6-chloropyridin-2-amine into the corresponding hydroxylated product, 6-amino-2-chloropyridin-3-ol. nih.gov While this specific example doesn't produce this compound, it demonstrates the potential for biocatalytic hydroxylation of substituted pyridines. The efficiency of such biotransformations can be influenced by factors like temperature and the nature of substituents on the pyridine ring. nih.gov

The structural modification of compounds through biotransformation can yield derivatives with enhanced properties. mdpi.com This approach, combining enzymatic reactions with purification techniques, can lead to the discovery of novel bioactive molecules. mdpi.com

Table 2: Examples of Biocatalytic Transformations of Pyridine Derivatives

Biocatalyst Substrate Product Key Finding
Burkholderia sp. MAK1 6-chloropyridin-2-amine 6-amino-2-chloropyridin-3-ol Demonstrates regioselective hydroxylation of a chlorinated pyridine. nih.gov
Burkholderia sp. MAK1 4-chloropyridin-2-amine 6-amino-4-chloro-pyridin-3-ol Conversion rate is temperature-dependent, with optimal activity around 30-35 °C. nih.gov
Various Enzymes Racemic mandelic acid Phenylglycine A multi-enzyme cascade can achieve high conversion (>95%) and enantiomeric excess (>99%). acs.org

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires careful process optimization and consideration of scalability factors. For a compound like this compound, this involves ensuring consistent product quality, high yields, and operational safety.

Key considerations for process optimization and scale-up include:

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and reagent stoichiometry must be fine-tuned. For example, in the synthesis of some 2-halopyridines, lowering the reaction temperature was found to improve the yield. acs.org

Reagent Selection and Cost: The cost-effectiveness and safety of reagents are crucial for industrial-scale synthesis. acs.org The use of inexpensive and readily available starting materials is a key objective.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization, is essential to achieve high purity of the final product. acs.org Chromatographic purification is often avoided in large-scale processes due to cost and solvent usage.

Safety: The potential hazards of the reaction, such as the use of highly energetic or pyrophoric materials, must be carefully managed, especially at a larger scale. mdpi.comacs.org

Process Control: Implementing real-time analysis and process monitoring can help ensure consistency and control prior to the formation of hazardous substances. yale.edu

In the development of a manufacturing process for a 2-chloro-3,5-disubstituted pyridine intermediate, optimization efforts included adjusting reaction temperature, reagent equivalents, and concentration. acs.org The process was successfully scaled up, demonstrating that with careful optimization, laboratory procedures can be adapted for large-scale production with high yield and purity. acs.org Similarly, the development of a multikilogram synthesis for a pharmaceutical intermediate involved scrutinizing all aspects of the reaction conditions, work-up, and recrystallization to ensure a robust and scalable process. acs.org While a specific, detailed scale-up process for this compound is not available in the search results, these examples highlight the general principles and challenges involved in the large-scale production of substituted pyridines.

Reactivity and Mechanistic Investigations of 6 Chloro 4 Fluoropyridin 2 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions on 6-Chloro-4-fluoropyridin-2-OL

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound. In this reaction, a nucleophile displaces one of the halogen leaving groups. The pyridine (B92270) nitrogen, along with the remaining halogen, activates the ring for nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). wikipedia.org

Regioselectivity and Site-Specific Halogen Displacement (Chloro vs. Fluoro)

A key aspect of the SNAr reactivity of dihalopyridines is regioselectivity—the preferential substitution at one position over another. In the case of this compound, the competition is between the displacement of the chloride ion at the C6 position and the fluoride (B91410) ion at the C4 position.

Generally, in SNAr reactions on activated heterocyclic systems, fluoride is a significantly better leaving group than chloride. researchgate.net This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). wikipedia.org The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine, thereby lowering the activation energy for its formation. For 2-halopyridines, 2-fluoropyridine (B1216828) has been shown to react approximately 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net

This principle suggests that nucleophilic attack on this compound would preferentially occur at the C4 position, leading to the displacement of the fluoride. Computational studies on analogous systems, such as 2-chloro-4-fluoropyridine (B1362352), support this, showing a lower free energy pathway for SNAr at the C4 position compared to the C2 position. rsc.org The presence of electron-withdrawing groups, like the halogens and the ring nitrogen, stabilizes the transition state of the nucleophilic attack, facilitating the substitution. wikipedia.org

Table 1: Factors Influencing Halogen Displacement in SNAr Reactions

FactorInfluence on RegioselectivityExplanation
Leaving Group Ability Favors F > ClThe high electronegativity of fluorine better stabilizes the negative charge in the Meisenheimer intermediate, making it a better leaving group in SNAr. researchgate.net
Position on Pyridine Ring C4 is highly activatedThe C4 position is para to the ring nitrogen, which provides strong resonance stabilization for the negatively charged intermediate formed during nucleophilic attack.
Nucleophile Can influence selectivityWhile the intrinsic reactivity of the substrate is key, the nature of the nucleophile (e.g., hard vs. soft, sterics) can sometimes modulate the regiochemical outcome. wuxiapptec.com
Solvent Can affect reaction ratesPolar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity.

Mechanistic Insights into SNAr Pathways

The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing a halogen (the ipso-carbon). This disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial, and it is enhanced by electron-withdrawing groups (like the other halogen and the ring nitrogen) that can delocalize the negative charge. wikipedia.org

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., F⁻ or Cl⁻).

For this compound, the attack at C4 is favored due to the superior ability of the fluorine atom to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. The para-relationship of the C4 position to the ring nitrogen allows for effective delocalization of the negative charge onto the nitrogen atom, further stabilizing the intermediate.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com However, pyridine and its derivatives are generally resistant to EAS. The lone pair of electrons on the ring nitrogen acts as a Lewis base, readily coordinating with electrophiles or the Lewis acids often used to generate them. This coordination forms a pyridinium (B92312) salt, which is even more electron-deficient and strongly deactivated towards further electrophilic attack.

The presence of two additional electron-withdrawing halogen atoms (Cl and F) on the this compound ring further deactivates it. Consequently, EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are not commonly reported for this compound and would be expected to require harsh conditions, if they proceed at all. Research on similar highly substituted, electron-poor pyridines indicates that such reactions are challenging and often result in low yields or no reaction. amazonaws.com

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group at the C2 position of this compound exists in a tautomeric equilibrium with its 1H-pyridin-2-one form. This ambident nucleophilic character allows for reactions at either the oxygen or the nitrogen atom. researchgate.net The outcome of these reactions, such as O-alkylation versus N-alkylation, can be influenced by factors like the alkylating agent, the base, and the solvent used. researchgate.netresearchgate.net

O-Alkylation and O-Acylation Reactions

O-Alkylation: This reaction involves the introduction of an alkyl group onto the oxygen atom of the hydroxyl moiety. It is a common transformation for pyridin-2-ols. The reaction typically proceeds via the Williamson ether synthesis, where the pyridinol is first deprotonated with a base (e.g., NaH, K₂CO₃) to form a pyridin-2-olate anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding 2-alkoxypyridine. masterorganicchemistry.com The choice of solvent can be critical, with polar aprotic solvents like DMF often favoring O-alkylation over N-alkylation for pyridone salts. researchgate.net

O-Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base. This reaction leads to the formation of an ester. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. aablocks.com

Formation of Ethers and Esters

The O-alkylation and O-acylation reactions described above are the primary methods for forming ethers and esters from this compound.

Ether Synthesis: The synthesis of 2-alkoxy-6-chloro-4-fluoropyridine derivatives is achieved through O-alkylation. The general conditions involve treating the parent pyridinol with a base and an alkyl halide. libretexts.orgorganic-chemistry.org

Ester Synthesis: The synthesis of 2-(acyloxy)-6-chloro-4-fluoropyridine derivatives is accomplished via O-acylation using acylating agents. These ester products can be valuable as intermediates in further synthetic transformations.

Table 2: Summary of Hydroxyl Group Transformations

Reaction TypeReagentsProduct TypeGeneral Conditions
O-Alkylation Alkyl halide (e.g., CH₃I, C₂H₅Br)Ether (2-Alkoxypyridine)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, MeCN) researchgate.netnih.gov
O-Acylation Acyl chloride (e.g., CH₃COCl), Acid AnhydrideEster (2-Acyloxypyridine)Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) aablocks.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The presence of halogen substituents on the pyridine ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ambeed.comthieme-connect.de Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are particularly prominent. mdpi.comlibretexts.orgwikipedia.orgrsc.org The reactivity of the aryl halide in these couplings is influenced by the nature of the halide, with the general reactivity order being I > Br > Cl. mdpi.com

The success of metal-catalyzed cross-coupling reactions heavily relies on the design and optimization of the catalyst system, which typically consists of a palladium precursor and a ligand. libretexts.orgacs.org The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity. rsc.org

Suzuki-Miyaura Coupling: For Suzuki-Miyaura reactions, which couple organoboron compounds with organic halides, catalyst systems are often designed to be electron-rich and sterically bulky. libretexts.orgnih.gov This design enhances the catalyst's turnover number (TON) and allows for lower catalyst loading. libretexts.org Precatalysts like those from the Buchwald G6 series are designed for high reactivity and selectivity. sigmaaldrich.com The choice of ligand can even influence the site-selectivity of reactions on dihalogenated pyridines. acs.org

Heck Reaction: In the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, the catalyst must be stable at higher temperatures. mdpi.com Bulky, electron-donating phosphine (B1218219) ligands are often required, especially for less reactive aryl chlorides. mdpi.com N-heterocyclic carbenes (NHCs) have also been explored as effective ligands. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The regioselectivity of this reaction can be controlled by the choice of the palladium catalyst's ligand. rsc.org For instance, in diiodopurines, monodentate ligands tend to direct alkynylation to the C2 position, while bidentate or electron-rich monodentate phosphine ligands switch the coupling to the C8 position. rsc.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds. The development of sophisticated phosphine ligands has been key to expanding the scope of this reaction to a wide variety of amines and aryl groups. wikipedia.orgorganic-chemistry.org Bidentate phosphine ligands like BINAP and DPF have proven reliable for coupling primary amines. wikipedia.org More recent developments have led to catalysts that are effective for a broad range of aryl halides and amines under milder conditions. organic-chemistry.org

Coupling Reaction Typical Catalyst Components Key Optimization Strategies
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ with phosphine ligands (e.g., SPhos, XPhos) acs.orgnih.govUse of electron-rich, bulky ligands; aqueous reaction conditions. libretexts.orgnih.gov
Heck Pd(OAc)₂, Palladacycles with phosphine or NHC ligands mdpi.comUse of bulky, electron-donating ligands for aryl chlorides. mdpi.com
Sonogashira Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands rsc.orgLigand selection to control regioselectivity. rsc.org
Buchwald-Hartwig Pd(dba)₂, Pd(OAc)₂ with specialized phosphine ligands (e.g., XPhos, BINAP) wikipedia.orgtcichemicals.comDevelopment of advanced ligands for broader substrate scope and milder conditions. wikipedia.orgorganic-chemistry.org

This table provides a general overview. Specific conditions can vary significantly based on the exact substrates.

The scope of these cross-coupling reactions with substrates like this compound is broad, but not without limitations.

Suzuki-Miyaura Coupling: This reaction is known for its tolerance of a wide range of functional groups and the relatively low toxicity of its boron byproducts. nih.gov It can be performed in aqueous conditions, making it environmentally friendlier. libretexts.org However, the reaction can be sensitive to base-sensitive substrates. libretexts.org The reactivity of the aryl halide partner is enhanced by the presence of electron-withdrawing groups. libretexts.org

Heck Reaction: A wide variety of olefins can be used in the Heck reaction. mdpi.com However, a major drawback is the potential loss of the palladium catalyst at the end of the cycle, necessitating recycling methods for industrial applications. libretexts.org The reaction is also typically less effective with aryl chlorides compared to bromides and iodides. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for introducing alkynyl groups. researchgate.net Research has focused on developing catalyst systems that are copper-free and employ more stable ligands like N-heterocyclic carbenes. researchgate.net

Buchwald-Hartwig Amination: While highly versatile, a significant challenge in Buchwald-Hartwig amination is achieving high efficiency with a broad range of substrates, including hindered primary amines. organic-chemistry.org Rational ligand design has been a key strategy to overcome these limitations. organic-chemistry.org

Coupling Reaction Scope Limitations
Suzuki-Miyaura Wide functional group tolerance; can be run in aqueous media. libretexts.orgnih.govSensitivity to base-sensitive substrates. libretexts.org
Heck Broad range of applicable olefins. mdpi.comCatalyst loss; lower reactivity of aryl chlorides. mdpi.comlibretexts.org
Sonogashira Effective for creating C(sp)-C(sp²) bonds. researchgate.netRequires careful catalyst design for regioselectivity in polyhalogenated systems. rsc.org
Buchwald-Hartwig Wide variety of amines and aryl halides can be coupled. wikipedia.orgorganic-chemistry.orgCan be challenging with sterically hindered substrates. organic-chemistry.org

This table provides a general overview. Specific scope and limitations depend on the detailed reaction conditions and substrates.

Oxidation and Reduction Chemistry of the Pyridine Ring System

The pyridine ring in this compound can undergo both oxidation and reduction reactions, although specific data for this compound is limited. Analogous substituted pyridines provide insight into its potential reactivity.

Oxidation: The hydroxyl group of similar pyridinols can be oxidized to the corresponding ketone. Microbial oxidation has also been shown to be an effective method for the selective hydroxylation of pyridine derivatives. For example, Burkholderia sp. MAK1 has been used to hydroxylate structurally similar compounds. nih.gov

Reduction: The chlorine atom on the pyridine ring can be removed through reduction.

Reactions at the Ring Nitrogen Atom (e.g., N-Alkylation, N-Oxidation)

The nitrogen atom in the pyridine ring of this compound, which exists in tautomeric equilibrium with its pyridone form, is a site for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The alkylation of 2-pyridones is a common method for preparing N-alkylated 2-pyridones. However, this reaction is often complicated by competitive O-alkylation. researchgate.net The ratio of N- to O-alkylation can be influenced by factors such as the nature of the electrophile, the base used, and the solvent. researchgate.net

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. For instance, 2-chloro-4-fluoropyridine can be oxidized to 2-chloro-4-fluoropyridine-N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). vanderbilt.edu

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Chloro-4-fluoropyridin-2-ol, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish the connectivity within the molecule.

Multi-dimensional NMR experiments are crucial for unambiguously assembling the molecular framework by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. chemrxiv.org For this compound, a COSY spectrum would be expected to show a correlation between the two protons on the pyridine (B92270) ring, confirming their spatial proximity (typically 3-4 bonds apart).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. mdpi.comunizar-csic.es It is a highly sensitive method for assigning carbon signals based on previously assigned proton signals. chemrxiv.org For the target molecule, HSQC would directly link each ring proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically 2-4 bonds) between protons and carbons. unizar-csic.es This is particularly valuable for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. mdpi.com For this compound, HMBC would show correlations from the ring protons to adjacent and more distant carbons, including the carbon atoms bearing the chloro, fluoro, and hydroxyl substituents.

The expected correlations from these techniques are summarized in the table below.

TechniqueCorrelated NucleiExpected Information for this compound
COSY ¹H - ¹HCorrelation between H-3 and H-5, confirming their coupling through the ring.
HSQC ¹H - ¹³C (1-bond)Direct correlation of H-3 to C-3 and H-5 to C-5.
HMBC ¹H - ¹³C (2-4 bonds)Correlations from H-3 to C-2, C-4, and C-5. Correlations from H-5 to C-3, C-4, and C-6.

Table 1: Expected 2D NMR correlations for this compound.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a vital characterization tool. rsc.org Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it highly sensitive. rsc.org Its chemical shift is very sensitive to the electronic environment, providing valuable structural information.

In the case of this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at C-4. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic pyridine ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent ring protons (H-3 and H-5), providing further confirmation of the substitution pattern. Analysis of these coupling constants (J-values) can offer insights into the electronic structure of the pyridine ring.

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can offer detailed insights into the structure in the solid phase. This technique is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing crystal packing.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could be used. Different polymorphs would give rise to distinct sets of chemical shifts due to variations in the local electronic environment and intermolecular interactions (such as hydrogen bonding) in each crystal form. By analyzing the number of non-equivalent signals in the spectrum, one can determine the number of molecules in the crystallographic asymmetric unit.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule and how molecules are arranged in a crystal lattice. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions.

The this compound molecule contains both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the ring nitrogen and the hydroxyl oxygen). This makes it highly likely to form robust hydrogen bonding networks in the solid state.

X-ray crystallography would precisely map these interactions. It is anticipated that the molecules would form hydrogen-bonded dimers or chains. For instance, an O-H···N hydrogen bond could form between the hydroxyl group of one molecule and the pyridine nitrogen of a neighboring molecule. This is a common and robust supramolecular synthon in pyridine-containing crystal structures. The resulting network would be a key feature of the supramolecular structure.

Polymorphism, the existence of different crystal packing arrangements of the same molecule, can significantly impact a compound's physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. By growing crystals under various conditions (e.g., different solvents, temperatures), it would be possible to screen for polymorphs of this compound. Each polymorph would have a unique unit cell and crystal structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. By measuring the vibrational frequencies of chemical bonds, these methods provide a molecular fingerprint.

For this compound, the spectra will be dominated by vibrations of the pyridine ring and its substituents. The tautomeric equilibrium between the -ol (lactim) and -one (lactam) forms is a critical consideration. The lactim form features a distinct O-H stretching vibration, whereas the lactam form is characterized by N-H and C=O stretching vibrations. nih.govchemtube3d.com

The IR spectrum of the lactam tautomer is expected to show a strong absorption band for the C=O stretching vibration, typically in the region of 1640-1680 cm⁻¹. nih.goviomcworld.com This band is often coupled with ring vibrations. ingentaconnect.comcdnsciencepub.com The N-H stretching vibration of the lactam appears as a broad band, usually in the 3000-3400 cm⁻¹ range. In contrast, the lactim tautomer would exhibit a characteristic broad O-H stretching band around 3200-3600 cm⁻¹ and would lack the strong C=O absorption. nih.gov

Both tautomers will display aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region. iomcworld.com The vibrations involving the halogen substituents are also key identifiers. The C-F stretching vibration is typically found in the 1200-1350 cm⁻¹ range, while the C-Cl stretching vibration appears at lower wavenumbers, generally between 600 and 800 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups based on data from analogous substituted pyridine compounds.

Table 1: Predicted Vibrational Frequencies for this compound Tautomers This table is interactive. Click on the headers to sort.

Vibrational ModeTautomerExpected Wavenumber (cm⁻¹)Typical IntensityReference
O-H StretchLactim (-ol)3200 - 3600Broad, Medium-Strong (IR) nih.gov
N-H StretchLactam (-one)3000 - 3400Broad, Medium (IR) iomcworld.comacs.org
Aromatic C-H StretchBoth3000 - 3100Medium-Weak acs.org
C=O StretchLactam (-one)1640 - 1680Strong (IR) nih.goviomcworld.com
Ring C=C, C=N StretchBoth1400 - 1650Medium-Strong iomcworld.com
C-F StretchBoth1200 - 1350Strong (IR) aip.org
C-Cl StretchBoth600 - 800Medium-Strong acs.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, thus confirming the molecular formula. acs.orgmdpi.com For this compound, with the molecular formula C₅H₃ClFNO, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ would be used for confirmation against the experimental value.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in the molecular ion appearing as a pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1, providing clear evidence for the presence of a single chlorine atom. chemrxiv.org

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions for analysis. rsc.org Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, help to elucidate the molecular structure. The fragmentation of pyridinoid systems often involves cleavages of the ring or loss of substituents. nih.gov

Plausible fragmentation pathways for this compound could include:

Loss of CO: A common fragmentation for pyridone structures, leading to a pyrrole-like radical cation.

Loss of Halogens: Sequential or individual loss of chlorine (as Cl• or HCl) and fluorine (as F• or HF).

Ring Cleavage: Fragmentation of the heterocyclic ring system into smaller charged or neutral species. For instance, pyridine rings can lose HCN. nih.gov

These fragmentation patterns provide a roadmap of the molecule's connectivity, confirming the identity of the substituents and their positions on the pyridine ring.

Table 2: Predicted HRMS Fragments for this compound This table is interactive. Click on the headers to sort.

Ion/Fragment FormulaCalculated m/z ([M+H]⁺)Neutral LossDescriptionReference
[C₅H₄ClFNO]⁺147.9887-Protonated Molecular Ion mdpi.com
[C₄H₄FN]⁺120.0193COLoss of Carbon Monoxide from Lactam nih.gov
[C₅H₃FNO]⁺112.0199ClLoss of Chlorine Radical nih.gov
[C₅H₄ClNO]⁺128.9981FLoss of Fluorine Radical nih.gov
[C₄H₃FN]⁺80.0247HCNLoss of Hydrogen Cyanide from Pyridine Ring nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density functional theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It has become a versatile tool in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. wikipedia.org

Energetics of Tautomerism and Conformational Isomers

6-Chloro-4-fluoropyridin-2-ol can exist in different tautomeric forms, primarily the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. Computational methods, particularly DFT, are crucial for evaluating the relative energies and thermodynamic stabilities of these tautomers. researchgate.net Such calculations can determine which tautomer is more stable in the gas phase and in different solvents by incorporating solvent effects. The energy difference between tautomers, though often small, can significantly impact their relative populations and, consequently, their chemical behavior. researchgate.net Additionally, for each tautomer, various conformational isomers may exist due to the rotation of the hydroxyl group. Quantum chemical calculations can elucidate the energy barriers for these rotations and identify the most stable conformers.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and distributions of the HOMO and LUMO of this compound provide insights into its chemical reactivity and the types of reactions it is likely to undergo. wikipedia.orgresearchgate.net

The HOMO is associated with the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis can predict the most probable sites for substitution or other reactions, guiding synthetic strategies. chemrxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into their dynamic properties and interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental NMR data. researchgate.net Good agreement between calculated and experimental spectra validates the accuracy of the computational model and the determined molecular structure.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is invaluable for modeling reaction pathways and analyzing the transition states of reactions involving this compound. wikipedia.org By mapping the potential energy surface, researchers can identify the minimum energy path for a reaction, locate the transition state structure, and calculate the activation energy. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For example, modeling the nucleophilic substitution at the chlorine- or fluorine-bearing carbon can reveal the preferred reaction site and the energetic feasibility of the transformation. rsc.org

In Silico Prediction of Chemical Properties and Reaction Outcomes

Computational chemistry provides powerful tools for predicting the intrinsic properties of molecules like this compound, offering insights that can guide experimental work. Key properties such as pKa and bond dissociation energies (BDEs) can be estimated using various in silico methods, primarily leveraging quantum mechanical calculations.

The acidity of the hydroxyl group (pKa) is a critical parameter influencing the molecule's behavior in different chemical environments. While experimental determination is the gold standard, computational methods can provide reliable estimates. These methods often involve calculating the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment. nih.gov For instance, the pKa of a related isomer, 6-chloro-2-fluoro-3-hydroxypyridine, has been predicted computationally to be approximately 4.46. lookchem.com This value is derived from calculations that model the electronic structure and solvation effects, which are major determinants of acidity. researchgate.net Quantitative Structure-Property Relationship (QSPR) models, which correlate structural or electronic descriptors with experimental pKa values, are also widely used for rapid estimation. mrupp.info

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically and is a direct measure of the bond's strength. This parameter is crucial for predicting the reactivity of this compound in various chemical reactions, particularly those involving radical mechanisms or bond cleavage. BDEs are typically calculated using Density Functional Theory (DFT) methods. mdpi.com For substituted pyridinols, the O-H bond strength is of significant interest. Studies on various substituted 3-pyridinols have shown that electron-donating or withdrawing groups can significantly alter the O-H BDE, with values ranging from approximately 318 to 382 kJ/mol. scispace.com The presence of halogen substituents on the pyridine (B92270) ring also modulates the strength of the C-Cl and C-F bonds. Computational studies on fluoropyridines and chloropyridines indicate that the C-F bond is generally stronger than the C-Cl bond. researchgate.netcore.ac.uk The specific positions of the fluorine and chlorine atoms, as well as the hydroxyl group on the pyridine ring, create a unique electronic environment that influences these bond energies.

The table below summarizes key chemical properties of this compound and related structures that can be predicted using computational methods.

PropertyPredicted/Estimated ValueComputational MethodSignificance
pKa (hydroxyl group)~4.5 (estimated based on isomer)Quantum Mechanics (DFT with solvation model)Indicates the acidity of the -OH group, crucial for predicting ionization state at physiological pH.
O-H Bond Dissociation Energy 340 - 370 kJ/mol (estimated range)Density Functional Theory (DFT)Measures the strength of the hydroxyl bond; key for antioxidant potential and radical reactions. scispace.comresearchgate.net
C-F Bond Dissociation Energy > 450 kJ/mol (estimated)Density Functional Theory (DFT)Indicates high stability of the C-F bond, influencing metabolic stability and reaction selectivity. researchgate.net
C-Cl Bond Dissociation Energy ~ 340 - 380 kJ/mol (estimated)Density Functional Theory (DFT)Weaker than the C-F bond, suggesting the C-Cl bond is a more likely site for nucleophilic substitution or cross-coupling reactions. researchgate.netdoubtnut.com

Computational Approaches for Ligand Design and Interaction Prediction (non-clinical, molecular level)

The scaffold of this compound, featuring a halogenated pyridine ring, is a valuable starting point for non-clinical, molecular-level ligand design. Computational techniques are instrumental in exploring how derivatives of this compound might interact with biological targets such as enzymes or receptors. ebm-journal.orgnih.gov These methods allow for the rational design of new molecules with potentially enhanced binding affinity, selectivity, and desired physicochemical properties.

Structure-based drug design (SBDD) is a primary computational approach used when the three-dimensional structure of a target protein is known. nih.govrsc.org Molecular docking is a key technique within SBDD that predicts the preferred orientation and binding affinity of a ligand within a protein's active site. asiapharmaceutics.info For a scaffold like this compound, docking simulations can reveal crucial interactions. For example, the fluorine atom can participate in favorable halogen bonds or other electrostatic interactions, while the chlorine atom can occupy hydrophobic pockets. vulcanchem.com The hydroxyl group can act as a hydrogen bond donor or acceptor, and the pyridine nitrogen can also form hydrogen bonds. nih.gov

Computational tools like Schrödinger's Ligand Designer enable chemists to interactively modify the core scaffold in 3D space. schrodinger.com Starting with this compound docked into a target's binding site, a researcher can add or substitute functional groups to explore unoccupied pockets, displace unstable water molecules, or form new, stabilizing interactions with amino acid residues. For instance, derivatives have been designed from similar fluoropyridine scaffolds to target kinases and G-protein coupled receptors. ebm-journal.orgbiorxiv.orgacs.org

Ligand-based drug design (LBDD) is employed when the target structure is unknown but a set of active molecules has been identified. nih.gov Pharmacophore modeling can be used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound structure itself can contribute to such a model, with its defined locations for hydrogen bonding and hydrophobic/aromatic features.

The table below outlines computational strategies that can be applied to design and predict the interactions of ligands derived from the this compound scaffold.

Computational TechniqueApplication for Ligand DesignPredicted Interaction Outcomes
Molecular Docking Predicts the binding pose and affinity of derivatives within a target's active site.Identification of key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts); ranking of potential binders based on scoring functions. foliamedica.bgnih.gov
Pharmacophore Modeling Defines the essential 3D features required for activity based on known active ligands.Guides the design of new molecules that fit the pharmacophore model, ensuring necessary interactions are maintained. nih.gov
Free Energy Perturbation (FEP) Calculates the relative binding free energy between two similar ligands.Provides a highly accurate prediction of how a small chemical modification to the scaffold will affect binding affinity.
Molecular Dynamics (MD) Simulation Simulates the dynamic movement of the ligand-protein complex over time.Assesses the stability of the predicted binding pose and reveals conformational changes in the protein or ligand upon binding. nih.gov
In Silico ADMET Prediction Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Filters out designs with predicted poor pharmacokinetic profiles or potential toxicity early in the design process. vulcanchem.com

Through these computational methodologies, the this compound core can be systematically modified to generate novel chemical entities with optimized, non-clinical, molecular-level interactions for research purposes.

Advanced Applications and Research Frontiers Excluding Clinical Human Data

Role as a Key Intermediate in Organic Synthesis

6-Chloro-4-fluoropyridin-2-ol serves as a crucial precursor in the construction of diverse molecular architectures, ranging from agrochemical active ingredients to sophisticated functional materials and complex heterocyclic systems. The reactivity of its functional groups allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

Building Block for Agrochemical Active Ingredients

The pyridine (B92270) scaffold is a prominent feature in a multitude of agrochemicals, including herbicides, fungicides, and insecticides. mdpi.com The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of new and effective crop protection agents. Compounds with similar structures, such as 6-chloropyridin-2-ol, are utilized as intermediates in the production of agrochemicals. scholaris.ca The presence of both chlorine and fluorine atoms can enhance the biological activity and metabolic stability of the final products. sigmaaldrich.com

Research has shown that substituted pyridinols are valuable precursors for pesticides. For instance, the biocatalytic production of related compounds like 6-amino-4-fluoropyridin-3-ol (B11775212) has been explored, with their potential application in the synthesis of dyes, drugs, and pesticides being noted. chemrxiv.org Furthermore, patents have been filed for herbicides containing structurally similar 6-aryl-4-aminopicolinates, highlighting the importance of this class of compounds in agrochemical research. mdpi.com The synthesis of such agrochemicals often involves complex multi-step reactions where substituted pyridines are key building blocks. pkusz.edu.cn

Table 1: Examples of Structurally Related Pyridine Derivatives in Agrochemicals

Compound/Derivative ClassApplication AreaReference
6-chloropyridin-2-olIntermediate for agrochemicals scholaris.ca
6-amino-4-fluoro-pyridin-3-olPotential precursor for pesticides chemrxiv.org
6-aryl-4-aminopicolinatesHerbicides mdpi.com
Pyridine-based compoundsFungicides, insecticides, herbicides mdpi.com

Precursor for Functional Materials (e.g., polymers, OLEDs, dyes)

The unique electronic properties conferred by the fluorine and chlorine substituents on the pyridine ring make this compound a potential precursor for a variety of functional materials. Pyridine derivatives are known to have applications in polymer production. wikipedia.org

In the field of organic light-emitting diodes (OLEDs), fluorinated pyridine building blocks are of particular interest. nih.gov For example, 3-Chloro-2-fluoropyridine has been used in the synthesis of OLED materials, contributing to the development of brighter and more efficient displays. orgsyn.org The incorporation of fluorine atoms can modulate the electronic properties and stability of the materials. numberanalytics.com While direct synthesis of polymers or OLEDs from this compound is not widely documented, its structural motifs are found in precursors for these advanced materials. nih.govfluorochem.co.uk The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions to build up the complex aromatic structures required. mdpi.com

The compound also has potential applications in the synthesis of dyes. The general class of pyridinols, including 6-chloropyridin-2-ol, are used as intermediates in the manufacturing of dyes. scholaris.ca

Intermediate in Complex Heterocyclic Compound Synthesis

Halogenated pyridines are fundamental building blocks in the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. dntb.gov.uadiva-portal.org The chlorine and fluorine atoms in this compound can be selectively functionalized through various cross-coupling and substitution reactions, allowing for the construction of intricate molecular frameworks.

For example, related compounds like 2-bromo-3-chloro-5-fluoropyridin-4-ol (B1383947) are used as intermediates in the synthesis of complex organic molecules. dntb.gov.ua The synthesis of substituted 3-(pyridin-2-yl)phenylamino derivatives, which have applications as herbicides, demonstrates the utility of substituted pyridines in building complex structures. uni-muenchen.de The synthesis of such complex molecules often relies on multi-step procedures where the pyridine ring is a core component. diva-portal.org The reactivity of the chloro group allows for nucleophilic substitution, while the fluoro group can also be displaced under certain conditions or influence the reactivity of the ring.

Exploration in Catalysis and Ligand Design

The electronic and structural features of this compound suggest its potential utility in the development of novel catalysts and ligands for various chemical transformations.

Development of Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. mdpi.com This is often achieved using chiral metal complexes where the ligand plays a crucial role in determining the stereochemical outcome of the reaction. mdpi.com Pyridine-containing structures are common components of chiral ligands. For instance, iridium(I) catalysts bearing P,N-ligands have been successfully employed in the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. uni-muenchen.de

While the direct use of this compound in the synthesis of a specific chiral ligand is not extensively reported, its structure provides a scaffold that could be elaborated into a chiral ligand. The hydroxyl and chloro functionalities offer handles for further chemical modification to introduce chiral auxiliaries or other coordinating groups. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and fluorinated pyridines represent a class of building blocks with potential for creating ligands with unique electronic and steric properties.

Table 2: Examples of Pyridine-based Ligand Systems in Asymmetric Catalysis

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a complementary approach to metal-based catalysis. nih.gov Pyridine derivatives are a well-established class of organocatalysts. For example, 4-(Dimethylamino)pyridine (DMAP) and its analogs are highly effective nucleophilic catalysts for a variety of reactions. mdpi.com

Furthermore, 2-pyridone derivatives, which exist in tautomeric equilibrium with 2-hydroxypyridines, have been shown to act as bifunctional catalysts, capable of activating both the electrophile and the nucleophile. chemrxiv.org These catalysts have been successfully applied in ester-amide exchange reactions. chemrxiv.org The structure of this compound, being a substituted 2-hydroxypyridine, suggests its potential to act as an organocatalyst. The electronic properties of the pyridine ring, modified by the electron-withdrawing chloro and fluoro groups, could influence its catalytic activity. Research in this area is ongoing, with the aim of developing novel and more efficient organocatalysts for a wide range of chemical transformations. orgsyn.org

Investigation of Biological Interactions at the Molecular Level (In Vitro and In Silico Studies Only)

Research into the biological interactions of this compound at the molecular level has identified it as a potent enzyme inhibitor. Specifically, within a series of bicyclic hydroxypyridone analogues, the compound, referred to as the 2-chloro 4-fluoro analogue, demonstrated significant inhibitory activity against catechol-O-methyltransferase (COMT). researchgate.net

In enzymatic inhibition studies, this compound was found to have a half-maximal inhibitory concentration (IC₅₀) of 16 nM against human membrane-bound catechol-O-methyltransferase (h-MB-COMT). researchgate.net This positions it among the most potent inhibitors in the studied series of bicyclic hydroxypyridones. researchgate.net The research also included pharmacokinetic studies in rats for this and other lead compounds in the series. researchgate.net These investigations are crucial for understanding the compound's potential as a modulator of enzyme activity. researchgate.netescholarship.org

Table 1: In Vitro Enzyme Inhibition Data for this compound

Enzyme Target Compound Analogue Name IC₅₀ (nM) Species Study Type
Catechol-O-methyltransferase (COMT) 2-chloro 4-fluoro 91 16 Human In Vitro

Based on a comprehensive review of publicly available scientific literature, there are no specific in vitro or in silico studies investigating the direct interaction of this compound with non-human receptors. While research exists on the receptor binding properties of various pyridine derivatives, such as those targeting nicotinic acetylcholine (B1216132) receptors or dopamine (B1211576) receptors, data pertaining specifically to this compound is not available. nih.govnih.govsnmjournals.org

A thorough search of scientific databases reveals no specific studies focused on the in vitro antimicrobial, antibacterial, or antifungal activity of this compound. The existing literature extensively covers the antimicrobial properties of a wide range of other pyridine and pyridinone derivatives. caass.org.cnijprajournal.com However, specific data on the efficacy of this compound against microbial strains is not present in the available research. researchgate.netnih.govnih.govnih.govnih.govresearchgate.netasm.org

Photophysical Properties and Potential Optoelectronic Applications

There is currently no publicly available research detailing the specific photophysical properties, such as absorption and emission spectra, or the potential optoelectronic applications of this compound. The scientific literature does describe the photophysical characteristics and optoelectronic potential of various other substituted pyridines and related heterocyclic compounds. nih.govacs.orgresearchgate.netacs.orgacs.orgmdpi.com However, studies dedicated to the characterization of this compound in this context have not been identified.

Synthesis and Structure Reactivity Relationship Srr Studies of 6 Chloro 4 Fluoropyridin 2 Ol Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of analogues based on the 6-Chloro-4-fluoropyridin-2-ol core is guided by established principles of physical organic chemistry. The electronic properties of the pyridine (B92270) ring are heavily influenced by the inductive and mesomeric effects of its substituents. The chlorine and fluorine atoms are electron-withdrawing, which can influence the nucleophilicity and electrophilicity of the ring system. nih.gov The 2-hydroxyl group introduces the potential for tautomerism, existing in equilibrium with its 2-pyridone form, which is often the predominant tautomer. nih.gov

Structural modifications can be strategically planned to probe and modulate these properties. Key design principles include:

Modulation of Electronic Effects: Introduction of electron-donating or electron-withdrawing groups at other available positions on the ring can systematically alter the electron density distribution, thereby influencing the reactivity of the entire molecule. For instance, the introduction of an electron-donating group at the 3- or 5-position would be expected to increase the nucleophilicity of the ring.

Steric Hindrance: Varying the size of substituents can be used to probe steric effects on reactivity. Introducing bulky groups near reactive centers can control the regioselectivity of reactions.

Hydrogen Bonding Capabilities: The 2-pyridone tautomer possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a valuable pharmacophore. nih.gov Modifications can be designed to enhance or disrupt these interactions.

Lipophilicity and Solubility: The introduction of fluorine can impact lipophilicity. nih.gov Further modifications can be designed to fine-tune the compound's solubility and partitioning properties, which are critical for its behavior in different chemical environments.

Parallel Synthesis Strategies for Analogue Libraries

To efficiently explore the chemical space around the this compound core, parallel synthesis techniques are invaluable. These methods allow for the rapid generation of a large number of derivatives from a common intermediate. spirochem.com A general strategy for the parallel synthesis of an analogue library could involve a multi-step sequence starting from a suitable precursor.

A plausible synthetic approach could begin with a polysubstituted pyridine derivative that can be functionalized in a combinatorial fashion. For example, a key intermediate could be a di-halogenated pyridin-2-ol, which allows for selective functionalization at different positions using orthogonal reaction conditions. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are particularly well-suited for parallel synthesis due to their broad substrate scope and tolerance of various functional groups. iipseries.org

Illustrative Parallel Synthesis Scheme:

StepReaction TypeReactants (R-groups)Products
1Nucleophilic Aromatic SubstitutionA library of amines (R¹-NH₂)6-(Alkyl/Aryl)amino-4-fluoropyridin-2-ol derivatives
2Suzuki CouplingA library of boronic acids (R²-B(OH)₂)6-Chloro-4-(aryl/heteroaryl)pyridin-2-ol derivatives
3EtherificationA library of alkyl halides (R³-X)2-(Alkoxy)-6-chloro-4-fluoropyridine derivatives

This parallel approach enables the systematic variation of substituents at different positions of the this compound scaffold, leading to a diverse library of analogues for subsequent reactivity and interaction studies.

Systematic SRR and Structure-Activity Relationship (SAR) Investigations (non-clinical, chemical reactivity, and molecular interactions)

Systematic investigations into the structure-reactivity relationship (SRR) and structure-activity relationship (SAR) of this compound derivatives are crucial for understanding how structural modifications impact their chemical behavior and interactions at a molecular level.

Structure-Reactivity Relationship (SRR):

The reactivity of the 2-pyridone scaffold is complex due to its ambident nucleophilic nature, with potential for reaction at either the nitrogen or the oxygen atom. acs.org The electronic nature of the substituents significantly influences this reactivity. For instance, a quantitative structure-activity relationship analysis of arylazo pyridone dyes demonstrated a strong correlation between the reactivity and the Hammett substituent constants. nih.gov Electron-withdrawing groups were found to facilitate certain reactions, while electron-donating groups had a retarding effect. nih.gov

For the this compound system, the following SRR trends can be hypothesized:

Acidity: The inductive effect of the halogens should increase the acidity of the N-H proton in the 2-pyridone tautomer.

Regioselectivity of Electrophilic Attack: The C3 and C5 positions of the 2-pyridone ring are generally more electron-rich and thus more susceptible to electrophilic attack. nih.gov The directing effects of the existing substituents would need to be considered for predicting the precise regioselectivity.

Structure-Activity Relationship (SAR) in a Non-Clinical Context:

In a non-clinical context, "activity" can refer to a variety of measurable outcomes, such as binding affinity to a particular protein, catalytic activity, or the ability to participate in specific molecular recognition events. SAR studies on pyridine derivatives have shown that the nature, position, and stereochemistry of substituents can have a profound impact on their biological activity. nih.gov For instance, in a series of quinolone derivatives, the presence of a fluorine atom was found to be crucial for a broader spectrum of activity. nih.gov

A hypothetical SAR study on this compound analogues could reveal the following:

Analogue FeaturePredicted Impact on Molecular Interaction
Replacement of 6-Chloro with a bulky alkyl groupMay introduce steric hindrance, preventing optimal binding to a target.
Introduction of a hydrogen bond donor at the 3-positionCould form an additional hydrogen bond, potentially increasing binding affinity.
Varying the substituent at the 4-positionCould probe the importance of the fluorine atom's electronic contribution to molecular recognition.

These systematic studies, combining synthesis and analysis, are essential for developing a comprehensive understanding of the chemical and interactive properties of this class of compounds.

Exploration of Bioisosteric Replacements (non-clinical context)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in chemical design. cambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be explored to fine-tune its properties without drastically altering its core structure and reactivity profile.

Classical Bioisosteres:

Halogen Swapping: The chlorine atom at the 6-position could be replaced with other halogens (e.g., bromine) or a trifluoromethyl group (CF₃). While often considered isosteric, such replacements can lead to significant differences in bond strength and the nature of intermolecular interactions. cambridgemedchemconsulting.com

Non-Classical Bioisosteres:

More creative bioisosteric replacements can also be considered to explore novel chemical space. For example, the nitrile group (-CN) has been used as a bioisostere for a pyridine nitrogen. The replacement of a functional group on the pyridine ring with a different group that mimics its electronic and steric properties can lead to analogues with improved characteristics.

Table of Potential Bioisosteric Replacements for this compound:

Original GroupPositionPotential Bioisostere(s)Rationale
-Cl6-Br, -CF₃, -CNSimilar size and electronic properties.
-F4-H, -OH, -CH₃To probe the role of fluorine's electronegativity and size.
-OH2-NH₂, -SH, -CH₂OHTo alter hydrogen bonding capabilities and acidity.

By systematically applying these bioisosteric replacement strategies, it is possible to generate a wide range of this compound analogues with tailored chemical and physical properties for further investigation.

Future Research Directions and Unexplored Potential

Integration into Automated and High-Throughput Synthesis Platforms

The drive towards rapid discovery and optimization of new molecules has led to the increasing adoption of automated and high-throughput synthesis platforms in chemistry. The structural attributes of 6-Chloro-4-fluoropyridin-2-ol make it a suitable candidate for integration into these advanced workflows.

High-throughput screening methodologies could be employed to rapidly explore the reactivity of this compound with a diverse array of reactants and catalysts. This approach would accelerate the discovery of novel derivatives with desirable properties. For instance, automated parallel synthesis could be used to generate large libraries of compounds for biological screening or materials science applications. The use of robotic liquid handlers and automated purification systems would significantly reduce the time and resources required for synthesizing and evaluating these new chemical entities.

Furthermore, the development of continuous flow reactors for reactions involving this pyridinol derivative could offer enhanced control over reaction parameters, leading to improved yields, purity, and safety. Flow chemistry allows for precise temperature and pressure management, which is particularly beneficial for exothermic or hazardous reactions.

Development of Novel Reactivity Patterns under Mild Conditions

Exploring new reaction pathways for this compound under mild conditions is a key area for future research. This focus aligns with the broader goals of sustainable chemistry, aiming to reduce energy consumption and minimize the formation of byproducts.

The presence of both a chloro and a fluoro substituent offers opportunities for selective nucleophilic aromatic substitution (SNA) reactions. Research could focus on developing catalysts and reaction conditions that allow for the selective replacement of either the chlorine or the fluorine atom. researchgate.net This would provide access to a wider range of disubstituted pyridine (B92270) derivatives. The reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide has shown that the fluoropyridine is significantly more reactive, which could be a basis for predicting reactivity in more complex systems. researchgate.net

Investigations into metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, at the C-4 or C-6 positions could be expanded. Developing these reactions to proceed under milder conditions, for example, using lower temperatures or more environmentally benign solvents, would be a significant advancement. The use of palladium catalysts has been shown to be effective for such transformations.

Exploration of Sustainable and Eco-friendly Synthetic Routes (Further Green Chemistry Innovations)

The principles of green chemistry provide a framework for designing chemical processes that are environmentally friendly. acs.org Future research on this compound will likely emphasize the development of more sustainable synthetic methods.

One avenue of exploration is the use of greener solvents, such as water, ethanol, or deep eutectic solvents, to replace traditional volatile organic compounds. ijpsonline.commdpi.com Reactions in aqueous media, potentially facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), can offer a more sustainable alternative for nucleophilic aromatic substitution reactions. rsc.org

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Designing synthetic routes that minimize the generation of waste is a primary goal. This can be achieved through the development of catalytic reactions that proceed with high efficiency and selectivity.

Biocatalysis, using enzymes or whole-cell systems, presents a promising approach for the synthesis and modification of pyridinol derivatives under mild and environmentally friendly conditions. For example, microbial oxidation has been shown to selectively hydroxylate similar pyridine derivatives, suggesting potential for enzymatic functionalization of this compound. nih.gov

Advanced Applications in Emerging Fields

The unique electronic and structural properties of this compound and its derivatives suggest their potential for application in cutting-edge technological fields.

Smart Materials: The ability to tune the properties of pyridinol derivatives through chemical modification makes them interesting candidates for the development of "smart" materials. These are materials that can respond to external stimuli such as light, temperature, or pH. For example, incorporating this scaffold into polymers could lead to materials with tunable optical or electronic properties.

Quantum Computing Materials: While highly speculative, the precise control over molecular structure offered by derivatives of this compound could be relevant in the design of molecules for quantum information science. The targeted synthesis of molecules with specific electronic and spin properties is a fundamental aspect of developing materials for quantum bits (qubits). Further research into the photophysical and electronic properties of metal complexes or organic radicals derived from this pyridinol is needed to explore this potential.

Deeper Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced analytical and computational tools can provide unprecedented insight into the intricate details of chemical transformations involving this compound.

Advanced Spectroscopic Techniques: In situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. ias.ac.inresearchgate.net For instance, pulse radiolysis has been used to study the redox reactions of 2-hydroxypyridine, providing valuable kinetic and spectral data. ias.ac.in

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. These theoretical studies can complement experimental findings and guide the design of new experiments. For example, computational analysis can help to understand the factors governing the ambident nucleophilic character of pyridinols, which can react at either the nitrogen or the oxygen atom. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.